Ripk1-IN-8
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Overview
Description
Ripk1-IN-8 is a small molecule inhibitor that targets receptor-interacting protein kinase 1 (RIPK1). RIPK1 is a crucial mediator of cell death and inflammation, playing a significant role in various diseases, including autoimmune, inflammatory, and neurodegenerative conditions . This compound has been developed to selectively inhibit the kinase activity of RIPK1, making it a valuable tool in scientific research and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ripk1-IN-8 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. . Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to achieve high yield and purity. This involves scaling up the reaction conditions, optimizing the use of reagents, and implementing purification techniques such as chromatography and crystallization . The goal is to produce this compound in large quantities while maintaining its chemical integrity and biological activity.
Chemical Reactions Analysis
Types of Reactions
Ripk1-IN-8 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions may produce various substituted derivatives of this compound .
Scientific Research Applications
Ripk1-IN-8 has a wide range of scientific research applications, including:
Mechanism of Action
Ripk1-IN-8 exerts its effects by selectively inhibiting the kinase activity of RIPK1. This inhibition prevents the phosphorylation of downstream targets, thereby blocking the signaling pathways that lead to cell death and inflammation . The molecular targets of this compound include the kinase domain of RIPK1, which is essential for its enzymatic activity . By binding to this domain, this compound stabilizes RIPK1 in an inactive conformation, preventing its activation and subsequent signaling events .
Comparison with Similar Compounds
Ripk1-IN-8 is unique among RIPK1 inhibitors due to its high selectivity and potency. Similar compounds include:
Necrostatin-1 (Nec-1): An early RIPK1 inhibitor with moderate selectivity and potency.
Necrostatin-34 (Nec-34): A more recent inhibitor with a distinct mechanism of action and improved selectivity.
GSK2656157: A potent inhibitor of RIPK1 with a different chemical scaffold.
This compound stands out due to its ability to selectively target RIPK1 without affecting other kinases, making it a valuable tool for studying RIPK1-mediated signaling pathways and for developing new therapeutic strategies .
Properties
Molecular Formula |
C26H24F2N6O3 |
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Molecular Weight |
506.5 g/mol |
IUPAC Name |
5-(2-acetamidoimidazo[1,2-b]pyridazin-6-yl)-N-[[2-(cyclopropylmethoxy)-3,5-difluorophenyl]methyl]-6-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C26H24F2N6O3/c1-14-20(22-5-6-24-32-23(31-15(2)35)12-34(24)33-22)8-18(11-29-14)26(36)30-10-17-7-19(27)9-21(28)25(17)37-13-16-3-4-16/h5-9,11-12,16H,3-4,10,13H2,1-2H3,(H,30,36)(H,31,35) |
InChI Key |
USCAIYBKMBGYKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)C(=O)NCC2=C(C(=CC(=C2)F)F)OCC3CC3)C4=NN5C=C(N=C5C=C4)NC(=O)C |
Origin of Product |
United States |
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